molecular formula C22H22F3N3O2 B4310671 1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE

1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE

Cat. No.: B4310671
M. Wt: 417.4 g/mol
InChI Key: DWAVYTRHUISLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions . The specific synthetic route and reaction conditions for this compound would involve the coupling of appropriate indole and trifluoromethoxyphenyl precursors with a methylpiperidine derivative.

Chemical Reactions Analysis

1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring or the piperidine moiety using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine moiety can further influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar compounds to 1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE include other indole derivatives with different substituents. For example:

    1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(METHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE: This compound has a methoxy group instead of a trifluoromethoxy group, which may affect its biological activity and chemical properties.

    1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(CHLORO)PHENYL]IMINO}-1H-INDOL-2-ONE: The presence of a chloro group can influence the compound’s reactivity and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct biological activities and chemical properties.

Properties

IUPAC Name

1-[(3-methylpiperidin-1-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]iminoindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3O2/c1-15-5-4-12-27(13-15)14-28-19-7-3-2-6-18(19)20(21(28)29)26-16-8-10-17(11-9-16)30-22(23,24)25/h2-3,6-11,15H,4-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAVYTRHUISLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)OC(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE
Reactant of Route 3
1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE
Reactant of Route 4
1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE
Reactant of Route 5
1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE
Reactant of Route 6
1-[(3-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE

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